Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate
Description
Properties
IUPAC Name |
ethyl N-(6-amino-1,3-benzodioxol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-2-14-10(13)12-7-4-9-8(3-6(7)11)15-5-16-9/h3-4H,2,5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKFKSOYYOSKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1N)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182544 | |
| Record name | Carbamic acid, N-(6-amino-1,3-benzodioxol-5-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936074-68-9 | |
| Record name | Carbamic acid, N-(6-amino-1,3-benzodioxol-5-yl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936074-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(6-amino-1,3-benzodioxol-5-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Routes for Carbamates
Carbamate compounds like this compound are commonly prepared by:
- One-step reaction of an alcohol or phenol with phosgene and an amine in a water-immiscible organic solvent without acid scavengers.
- Two-step processes involving the formation of an isocyanate or carbamoyl chloride intermediate, followed by reaction with an alcohol or amine.
- Reaction of chloroformates with amines to form carbamates.
The one-step process is economically advantageous but requires careful control to avoid by-products such as ureas and to minimize the use of excess phosgene.
Specific Method for this compound
Although direct literature on the exact preparation of this compound is limited, the following approach is inferred from related carbamate syntheses and benzodioxole chemistry:
- Starting Material : 6-amino-1,3-benzodioxol-5-ol (the phenolic precursor with an amino substituent).
- Reagents : Phosgene or a phosgene equivalent (e.g., triphosgene), ethanol (as the alcohol component), and an appropriate base or no acid scavenger depending on the method.
- Solvent : Water-immiscible organic solvent such as toluene or dichloromethane.
- Procedure :
- The phenol is reacted with phosgene to form a chloroformate intermediate.
- The intermediate is then reacted with ethanol to form the ethyl carbamate.
- Alternatively, a one-pot reaction of the phenol, phosgene, and ethanol can be performed under controlled temperature and inert atmosphere to yield the carbamate directly.
Reaction Conditions and Optimization
- Temperature : Typically maintained between 0°C to 95°C depending on the reactivity of the starting materials and solvent boiling points.
- Reaction Time : Several hours (e.g., 4-6 hours) to ensure complete conversion.
- Atmosphere : Inert atmosphere (nitrogen or argon) to prevent moisture and oxidation.
- Purification : Crystallization or column chromatography to isolate the pure carbamate.
Example from Related Carbamate Synthesis
A representative example from patent literature describes the preparation of carbamates by reacting phenols with phosgene and amines in toluene at 95°C under nitrogen, with controlled addition of phosgene and amine gases, yielding carbamates with 60-80% yield after purification.
| Parameter | Typical Value/Condition |
|---|---|
| Solvent | Toluene or dichloromethane |
| Temperature | 25°C to 95°C |
| Reaction Time | 4 to 6 hours |
| Atmosphere | Nitrogen or argon |
| Phosgene Equivalent | Stoichiometric or slight excess |
| Acid Scavenger | None required (improves environmental profile) |
| Yield | 60-80% (isolated) |
Analytical and Research Findings
- Purity : The product is typically purified to >95% purity by recrystallization or chromatography.
- By-products : Minimal formation of ureas or allophanates if phosgene and amine addition are carefully controlled.
- Environmental Considerations : Avoiding acid scavengers reduces hazardous waste and simplifies purification.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| One-step phosgene method | Phenol, phosgene, ethanol | 25-95°C, inert atmosphere | Economical, fewer steps | Requires careful control of phosgene |
| Two-step via isocyanate | Phenol → isocyanate intermediate → ethanol | Variable, often lower temp | High purity, well-established | More steps, longer time |
| Chloroformate intermediate | Phenol + phosgene → chloroformate + ethanol | Controlled addition, inert atmosphere | Good yields, scalable | Handling of reactive intermediates |
Chemical Reactions Analysis
Types of Reactions
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) and N-bromosuccinimide (NBS).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents such as bromine (Br2) and chlorinating agents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated benzodioxole derivatives
Scientific Research Applications
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and other pharmaceuticals.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxole ring system can interact with hydrophobic pockets in proteins, while the amino and carbamate groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Substituent Variations on the Carbamate Group
- Ethyl Carbamate (Urethane): A simple carbamate lacking the benzodioxol-amine scaffold. Ethyl carbamate is a known carcinogen (IARC Group 2A) found in fermented beverages, with carcinogenicity linked to metabolic activation via cytochrome P450 enzymes. Its toxicity is exacerbated by synergistic effects with ethanol .
- Vinyl Carbamate: A structural analogue with a vinyl group replacing ethyl. Vinyl carbamate is 10–50× more carcinogenic and mutagenic than ethyl carbamate due to its direct reactivity with DNA, bypassing the need for metabolic activation. This highlights the critical role of substituent electronegativity and conjugation in toxicity .
- However, the benzyl group may also confer steric hindrance, reducing metabolic clearance compared to the ethyl analogue .
B. Substituent Variations on the Benzodioxol Ring
- Chalcone Derivatives (e.g., 1-(1,3-Benzodioxol-5-yl)-3-(aryl)prop-2-en-1-ones): These compounds lack the carbamate group but retain the benzodioxol core. Chalcones exhibit diverse bioactivities (antimicrobial, anticancer) due to the α,β-unsaturated ketone system, which is absent in the target compound. The carbamate group in Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate may instead facilitate hydrogen bonding with biological targets .
- 5-((2-Aminothiazol-5-yl)(aryl)methyl)pyrimidine-2,4-diones: These derivatives incorporate heterocyclic moieties (e.g., aminothiazole) instead of the benzodioxol ring.
Physicochemical and Pharmacokinetic Properties
| Compound | Key Features | Melting Point (°C) | Solubility Trends | Metabolic Stability |
|---|---|---|---|---|
| This compound | Polar carbamate + electron-rich benzodioxol ring | Not reported | Moderate (polar groups) | Likely CYP-dependent |
| Benzyl n-(1,3-dioxaindan-5-yl)carbamate | Increased lipophilicity (benzyl) | Not reported | Low (hydrophobic) | Slower (steric hindrance) |
| Ethyl Carbamate | Simple structure, no aromatic system | 48–50 | High (small molecule) | Rapid (CYP2E1 activation) |
| Vinyl Carbamate | Electrophilic vinyl group | Not reported | Moderate | Direct DNA alkylation |
Toxicity and Regulatory Considerations
- Ethyl Carbamate: Documented in alcoholic beverages (up to 980 µg/L in cachaça) with exposure limits (e.g., 150 µg/L in Canada). Chronic exposure induces oxidative stress and carcinogenicity via DNA adduct formation .
- This compound: Limited toxicity data, but the amino group may facilitate detoxification pathways (e.g., conjugation) absent in ethyl carbamate. Structural similarity to chalcones suggests possible antioxidant properties .
- Vinyl Carbamate : Prohibited in consumer products due to extreme mutagenicity (Salmonella TA100 revertants: 50× higher than ethyl carbamate) .
Biological Activity
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol. The compound features a benzodioxole structure, characterized by a fused dioxole ring system, which enhances its reactivity and interaction with biological systems. The presence of an amino group at the 6-position is crucial for its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may have significant anticancer effects. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
- Antimicrobial Activity : The compound has also demonstrated antimicrobial properties, indicating its potential as a lead structure for developing new antimicrobial agents.
- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective effects in models of neurodegenerative diseases, suggesting that this compound may have therapeutic applications in this area as well.
The mechanism of action for this compound involves interaction with specific molecular targets:
- Molecular Targets : The compound may interact with enzymes and receptors, modulating their activity. Research suggests that it could influence biochemical pathways involved in cell signaling and metabolism.
- Pathways Involved : It may affect pathways related to apoptosis and cell cycle regulation, contributing to its anticancer properties .
Case Studies
A study evaluated the cytotoxic effects of several benzodioxole derivatives, including this compound, on A549 human lung adenocarcinoma and C6 rat glioma cells. The findings indicated that the compound significantly increased early and late apoptosis in these cancer cell lines while maintaining lower toxicity to normal NIH/3T3 mouse embryonic fibroblast cells. This selectivity highlights its potential as an anticancer agent with reduced side effects .
Data Tables
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | Viability (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
|---|---|---|---|---|
| Control | A549 | 94.3 | 3.1 | 0 |
| Control | C6 | 83.9 | 4.5 | 0 |
| Ethyl Carbamate | A549 | 81.8 | 23.7 | 12.11 |
| Ethyl Carbamate | C6 | 60.2 | 25.0 | 16.3 |
| Cisplatin | A549 | 60.5 | 32.4 | 16.3 |
This table summarizes the effects of this compound compared to controls and cisplatin on cancer cell viability and apoptosis rates.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate derivatives?
- Methodology : Catalyst-free, aqueous ethanol-mediated multicomponent reactions are effective for synthesizing carbamate derivatives. Electron-withdrawing groups (EWGs) on aromatic aldehydes (e.g., nitro, chloro) improve yields (80–92%) compared to electron-donating groups (EDGs) . Reaction conditions (e.g., 80°C, 1:1 ethanol/water) and stoichiometric ratios of precursors (e.g., 2-aminothiazole, barbituric acid derivatives) should be optimized using design-of-experiment (DoE) frameworks .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELX software for refinement . Hydrogen bonding patterns and ring puckering coordinates should be analyzed using tools like ORTEP-III and graph set analysis to confirm stereochemical fidelity . NMR (¹H/¹³C) and HRMS data should align with calculated spectra for purity assessment .
Q. What analytical techniques are recommended for detecting trace levels of this compound in biological matrices?
- Methodology : Gas chromatography–mass spectrometry (GC-MS) with selected-ion monitoring (SIM) and isotopically labeled internal standards (e.g., d5-ethyl carbamate) ensures sensitivity (detection limits ~10 µg/kg). Pre-column derivatization with 9-xanthydrol enhances fluorescence detection in HPLC . Collaborative validation protocols from AOAC International or European Commission methods ensure reproducibility .
Advanced Research Questions
Q. What metabolic pathways contribute to the bioactivation of this compound?
- Methodology : Human liver microsomes incubated with NADPH can identify metabolites via CYP2E1-mediated oxidation. Key intermediates like vinyl carbamate and 2-hydroxyethyl carbamate should be quantified using LC-MS/MS. Comparative studies in murine models reveal strain- and sex-dependent metabolic disparities .
Q. How does this compound induce DNA damage, and what adducts are critical for its genotoxicity?
- Methodology : Administer radiolabeled compound (e.g., [³H]-ethyl carbamate) to mice intraperitoneally; measure DNA binding via scintillation counting. Etheno-DNA adducts (1,N6-ethenodeoxyadenosine, 3,N4-ethenodeoxycytidine) in liver/lung tissues are biomarkers of genotoxicity. Unscheduled DNA synthesis assays in spermatids or fibroblasts confirm clastogenicity .
Q. How can contradictory data on ethyl carbamate’s clastogenicity in mammalian cells be resolved?
- Methodology : Replicate in vitro studies using human lymphoblastoid cell lines (e.g., TK6) under varied metabolic activation conditions (S9 mix). Dose-response analyses (0.1–1000 µM) with micronucleus/chromosomal aberration assays can clarify thresholds for positive effects. Discrepancies may arise from cell type-specific repair mechanisms .
Q. What experimental designs mitigate confounding factors in assessing environmental stability?
- Methodology : Simulate fermentation/storage conditions (pH, temperature, ethanol concentration) to monitor carbamate formation from precursors (urea, citrulline). Accelerated stability studies (40°C, 75% RH) coupled with QSAR modeling predict degradation kinetics. GC-MS quantifies residual ethyl carbamate .
Q. How do hydrogen bonding networks influence the crystalline packing of this carbamate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
